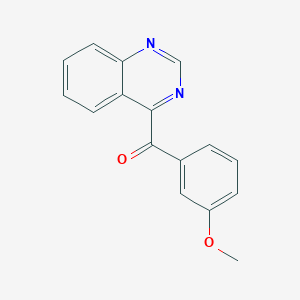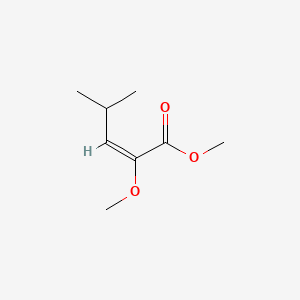
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled meats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of substituted pyrenes, including benzo(a)pyrene derivatives, often involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. Common synthetic routes include reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates
Industrial Production Methods: Industrial production of benzo(a)pyrene derivatives typically involves large-scale organic synthesis techniques. These methods may include the use of polymer precursors and molecular imprinting techniques to create specific molecular recognition receptors . The selection of appropriate polymer precursors and reaction conditions is crucial for achieving high yields and purity of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenylmethoxy group, which can alter the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of benzo(a)pyrene derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or epoxides, while reduction reactions can produce dihydro derivatives .
Applications De Recherche Scientifique
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity and properties of PAHs. In biology and medicine, it serves as a tool for investigating the mechanisms of carcinogenesis and the effects of environmental pollutants on human health . Industrial applications include the development of molecularly imprinted polymers for detecting environmental toxins .
Mécanisme D'action
The mechanism of action of benzo(a)pyrene, 6-((phenylmethoxy)methyl)- involves its interaction with cellular components, leading to the formation of reactive metabolites. These metabolites can bind to DNA, causing mutations and potentially leading to cancer . The compound induces oxidative stress by generating reactive oxygen species (ROS) and disrupting the activity of antioxidant enzymes . The aryl hydrocarbon receptor (AhR) pathway plays a significant role in mediating the toxic effects of benzo(a)pyrene derivatives .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is unique among PAHs due to the presence of the phenylmethoxy group, which alters its chemical properties and reactivity. Similar compounds include other benzo(a)pyrene derivatives, such as benzo(a)pyrene-7,8-dione and benzo(a)pyrene-7,8-trans-dihydrodiol
Conclusion
Benzo(a)pyrene, 6-((phenylmethoxy)methyl)- is a significant compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for studying the effects of PAHs and developing new materials for environmental detection and remediation.
Propriétés
Numéro CAS |
53555-61-6 |
|---|---|
Formule moléculaire |
C28H20O |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
6-(phenylmethoxymethyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H20O/c1-2-7-19(8-3-1)17-29-18-26-23-12-5-4-11-22(23)24-15-13-20-9-6-10-21-14-16-25(26)28(24)27(20)21/h1-16H,17-18H2 |
Clé InChI |
NKJFABARFOUSGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


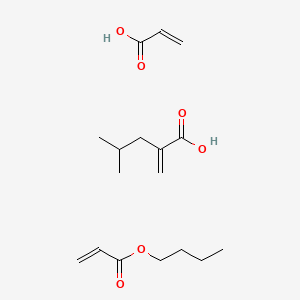
![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
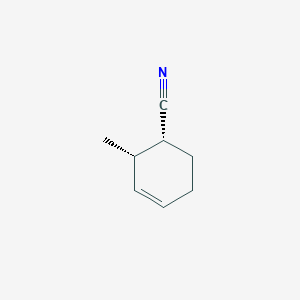
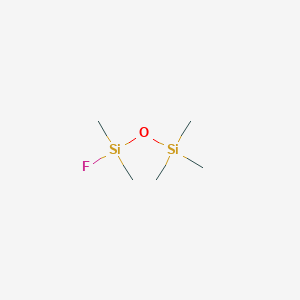
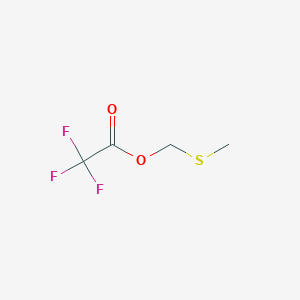
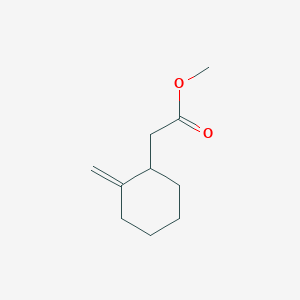
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
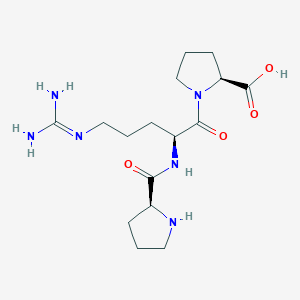
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
